N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-2-24-13-5-3-4-11-8-16(27-18(11)13)19(23)22-20-21-12-9-14-15(10-17(12)28-20)26-7-6-25-14/h3-5,8-10H,2,6-7H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUNEOLMRPIQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Arylation for Benzofuran Core Construction
The benzofuran core is synthesized via palladium-catalyzed C–H arylation, as demonstrated in analogous systems. A representative pathway involves:
- Starting Material : 8-Aminoquinoline-directed ethyl 3-hydroxybenzoate
- C–H Arylation :
This step installs the ethoxy group at position 7 through subsequent Williamson ether synthesis:
Reaction Conditions :
Carboxylic Acid Activation
The resulting ethyl ester is hydrolyzed to the carboxylic acid:
Conditions :
Synthesis of the Dioxino-Benzothiazole Subunit
Cyclocondensation for Heterocycle Formation
The 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine is prepared through a tandem cyclization strategy:
Key Steps :
- Thioamide Formation :
Amide Bond Formation: Final Coupling
Coupling Reagent Optimization
Comparative studies of coupling agents reveal distinct performance characteristics:
| Coupling Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 0°C → RT | 88% | |
| EDCl/HOBt | TEA | CH₂Cl₂ | 0°C → RT | 76% | |
| T3P® | Py | EtOAc | 50°C | 82% |
The optimal conditions employ HATU (1.5 equiv) with DIPEA (3 equiv) in DMF, achieving 88% isolated yield after silica gel chromatography.
Critical Analysis of Synthetic Challenges
Regioselectivity in Benzofuran Ethoxylation
Positional selectivity at C7 is ensured through:
Purification Challenges
The final compound exhibits moderate solubility in common organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 43.2 |
| CH₃CN | 8.9 |
| EtOAc | 2.1 |
Preparative HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA) provides >99% purity as confirmed by LC-MS.
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, benzothiazole-H)
- δ 7.68 (d, J = 8.4 Hz, 1H, benzofuran-H)
- δ 6.92 (dd, J = 8.4, 2.0 Hz, 1H, benzofuran-H)
- δ 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 4.31–4.25 (m, 4H, dioxane-H)
- δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃)
HRMS (ESI+) :
- Calculated for C₂₀H₁₇N₂O₅S [M+H]⁺: 413.0903
- Found: 413.0905
Scale-Up Considerations and Process Optimization
Industrial-scale production requires modifications to laboratory protocols:
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromide, ethyl acetate, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated based on structural formulas.
Pesticide Derivatives ()
Carbofuran and furathiocarb, listed in , are carbamate pesticides with benzofuran cores but lack the carboxamide and benzothiazole-dioxine systems. Key distinctions include:
Table 2: Functional Comparison
| Compound | Primary Use | Key Structural Features | Biological Target (Inferred) |
|---|---|---|---|
| Target Compound | Research compound | Benzothiazole-dioxine, carboxamide | Enzymes/receptors (e.g., kinases) |
| Carbofuran | Insecticide | Benzofuran, carbamate | Acetylcholinesterase |
| Compound 23/24 | Pharmaceutical | Benzimidazole, methanon bridge | Probable enzyme inhibition |
Research Findings and Implications
- Synthetic Challenges: The target compound’s fused dioxino-benzothiazole system likely demands precise reaction conditions (e.g., ring-closing metathesis or acid-catalyzed cyclization), akin to the multi-step protocols in .
- Physicochemical Properties : The ethoxy group may enhance solubility in organic solvents compared to methoxy analogs, as seen in compound 22’s methoxybenzyl group .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer potential, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol. The compound features a unique dioxino-benzothiazole core which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit notable anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, thereby disrupting mitosis in cancer cells. For instance, related dihydrobenzofuran derivatives have shown to inhibit mitosis at micromolar concentrations by interacting with the colchicine binding site on tubulin .
In Vitro Studies
A study evaluating various benzofuran derivatives found that certain compounds demonstrated significant cytotoxicity against human tumor cell lines. For example, the average GI(50) value (the concentration required for 50% growth inhibition) was notably low for some derivatives, indicating potent anticancer activity .
| Compound | GI(50) (µM) | Cancer Cell Line |
|---|---|---|
| 2b | <0.01 | Breast Cancer |
| 2c | 0.3 | Leukemia |
These findings suggest that modifications to the benzofuran structure can enhance biological activity.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
- Combination Therapy : A study investigated the effects of combining benzothiazole derivatives with doxorubicin on HepG2 and MCF-7 cell lines. The combination showed enhanced cytotoxicity compared to doxorubicin alone .
- Antitumor Activity : Another research focused on new benzothiazole derivatives synthesized from thiazolidinethione showed promising results against pancreatic cancer cells. The derivatives exhibited significant antiproliferative effects .
Pharmacological Applications
In addition to anticancer properties, benzothiazole derivatives have been explored for their potential in treating other conditions:
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with benzothiazole compounds, suggesting a broader application beyond oncology.
- Antimalarial Properties : Certain derivatives have also been investigated for their effects against malaria parasites, indicating their versatility as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions starting with the formation of the dioxino and benzothiazole rings via cyclization, followed by coupling with the ethoxy-benzofuran carboxamide moiety. Key steps include:
- Ring formation : Cyclization of dihydroxy precursors under controlled pH and temperature (e.g., using acid catalysis) .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for carboxamide bond formation .
- Purification : Column chromatography or recrystallization, monitored by TLC and NMR to confirm intermediate purity .
Q. How is the structural characterization of this compound performed?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the dioxino and benzothiazole rings, with emphasis on distinguishing between diastereotopic protons in the dihydro moiety .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Functional group variation : Systematically modify substituents (e.g., ethoxy group on benzofuran, substituents on benzothiazole) to assess impact on bioactivity. Use Suzuki-Miyaura coupling for aryl group diversification .
- Biochemical assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies to correlate structural changes with activity .
- Computational modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinity and guide SAR .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Standardized assays : Replicate conflicting studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity measurements) to cross-verify results .
- Batch analysis : Compare activity across synthetic batches via HPLC purity checks to rule out impurities as confounding factors .
Q. What stability considerations are critical for this compound under physiological conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV/MS. The ethoxy group may confer sensitivity to acidic hydrolysis .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Light sensitivity : Assess photodegradation under UV/visible light using amber vials and quantify degradation products .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodology :
- Design of Experiments (DOE) : Use factorial designs to optimize solvent (e.g., DMF vs. THF), temperature, and catalyst loading .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Flow chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
